Uracil-m7GpppAmpG ammonium
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Overview
Description
Uracil-m7GpppAmpG ammonium is a cap analog used in the synthesis of messenger RNA (mRNA). This compound plays a crucial role in the study of gene expression and regulation, as it mimics the natural cap structure found at the 5’ end of eukaryotic mRNA . The cap structure is essential for mRNA stability, efficient translation, and protection from exonucleases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uracil-m7GpppAmpG ammonium involves multiple steps, starting with the preparation of the individual nucleotides. The nucleotides are then linked together through a series of phosphorylation reactions. The final product is obtained by coupling uracil with the m7GpppAmpG moiety under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to prevent contamination and degradation .
Chemical Reactions Analysis
Types of Reactions
Uracil-m7GpppAmpG ammonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific sites, leading to the formation of different analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products
The major products formed from these reactions include various analogs of this compound, which can be used for different research applications .
Scientific Research Applications
Uracil-m7GpppAmpG ammonium has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties of cap structures and their interactions with other molecules.
Biology: Plays a crucial role in the study of gene expression, mRNA stability, and translation efficiency.
Medicine: Used in the development of mRNA-based therapeutics and vaccines.
Industry: Employed in the production of synthetic mRNA for research and therapeutic purposes
Mechanism of Action
Uracil-m7GpppAmpG ammonium exerts its effects by mimicking the natural cap structure of eukaryotic mRNA. It binds to the cap-binding proteins and facilitates the initiation of translation. The compound also protects mRNA from degradation by exonucleases, ensuring its stability and efficient translation .
Comparison with Similar Compounds
Similar Compounds
m7GpppAmpG ammonium: Another cap analog with similar properties and applications.
m7GpppG: A simpler cap analog used in similar research applications.
m7GpppAmp: Another analog with slight variations in its structure
Uniqueness
Uracil-m7GpppAmpG ammonium is unique due to its specific structure, which includes uracil. This structure provides distinct advantages in certain research applications, such as studying the interactions between the cap structure and various proteins involved in mRNA metabolism .
Properties
Molecular Formula |
C31H45N13O25P4 |
---|---|
Molecular Weight |
1123.7 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate;azane |
InChI |
InChI=1S/C31H42N12O25P4.H3N/c1-40-10-43(25-16(40)26(49)39-30(33)38-25)28-20(48)18(46)12(64-28)6-61-70(53,54)67-72(57,58)68-71(55,56)62-7-13-21(22(59-2)29(65-13)42-9-36-15-23(32)34-8-35-24(15)42)66-69(51,52)60-5-11-17(45)19(47)27(63-11)41-4-3-14(44)37-31(41)50;/h3-4,8-13,17-22,27-29,45-48H,5-7H2,1-2H3,(H9-,32,33,34,35,37,38,39,44,49,50,51,52,53,54,55,56,57,58);1H3/t11-,12-,13-,17-,18-,19-,20-,21-,22-,27-,28-,29-;/m1./s1 |
InChI Key |
CGNUPCFFVHFMSW-HYPAHNGTSA-N |
Isomeric SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)OC)OP(=O)(O)OC[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=CC(=O)NC8=O)O)O)O)O.N |
Canonical SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)OC)OP(=O)(O)OCC7C(C(C(O7)N8C=CC(=O)NC8=O)O)O)O)O.N |
Origin of Product |
United States |
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